Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate
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Overview
Description
Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate is a chemical compound that belongs to the class of organophosphonates. This compound features a phosphonate group attached to an oxazole ring, which is further substituted with an acetyl group. Organophosphonates are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate oxazole derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base, such as sodium hydride, and an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce various reduced heterocycles.
Scientific Research Applications
Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The oxazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of various organophosphonates.
Oxazole derivatives: Compounds with similar heterocyclic structures but different substituents.
Phosphonic acids: Compounds with similar functional groups but different overall structures.
Uniqueness
Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate is unique due to its specific combination of an oxazole ring and a phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
143211-40-9 |
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Molecular Formula |
C10H16NO5P |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[3-(diethoxyphosphorylmethyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C10H16NO5P/c1-4-14-17(13,15-5-2)7-9-6-10(8(3)12)16-11-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
QEUJWHPTZVEHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NOC(=C1)C(=O)C)OCC |
Origin of Product |
United States |
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